Lipophilicity Modulation: XLogP3 Comparison of Fluoromethyl vs. Methyl Analog
The replacement of the –CH₃ group in 2‑amino‑3‑fluoro‑2‑methylpropanenitrile (comparator) with –CH₂F in the target compound reduces computed lipophilicity by approximately 0.8 log units, which is expected to improve aqueous solubility and reduce non‑specific protein binding [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.4 |
| Comparator Or Baseline | 2-Amino-3-fluoro-2-methylpropanenitrile; XLogP3 ≈ +0.4 (estimated from PubChem data for methyl analog) |
| Quantified Difference | ΔXLogP3 ≈ -0.8 (target more hydrophilic) |
| Conditions | PubChem-computed XLogP3 values (fragment-based algorithm) |
Why This Matters
A lower logP is directly relevant for medicinal chemists selecting building blocks where aqueous solubility and reduced off-target binding are critical, as fluoromethyl groups are known to confer favorable pharmacokinetic profiles compared to methyl groups[1].
- [1] PubChem. (2026). Compound Summary for CID 118326810: 2-Amino-3-fluoro-2-(fluoromethyl)propanenitrile. National Center for Biotechnology Information. View Source
- [2] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. View Source
